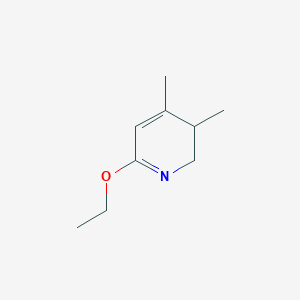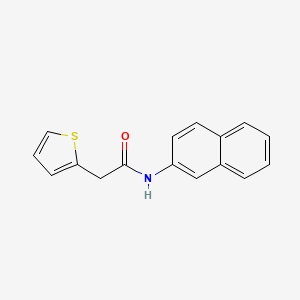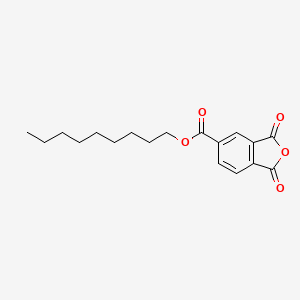
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride is an organic compound that belongs to the class of anhydrides It is derived from the reaction of nonyl alcohol with phthalic anhydride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride typically involves the reaction of phthalic anhydride with nonyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
Phthalic Anhydride+Nonyl Alcohol→4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic Anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acids.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic catalyst.
Aminolysis: Amines, basic catalyst.
Major Products Formed
Hydrolysis: Phthalic acid and nonyl alcohol.
Alcoholysis: Nonyl esters of phthalic acid.
Aminolysis: Nonyl amides of phthalic acid.
Scientific Research Applications
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a prodrug, where the anhydride moiety can be hydrolyzed to release the active drug.
Industry: Used in the production of plasticizers, which are added to polymers to increase their flexibility and durability.
Mechanism of Action
The mechanism of action of 4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
4-(Nonyloxycarbonyl)-1,2-benzenedicarboxylic anhydride can be compared with other similar compounds such as:
Phthalic Anhydride: Lacks the nonyloxycarbonyl group, making it less hydrophobic.
Succinic Anhydride: Has a shorter carbon chain, resulting in different reactivity and solubility properties.
Maleic Anhydride: Contains a double bond, which makes it more reactive towards nucleophiles.
The uniqueness of this compound lies in its long nonyl chain, which imparts hydrophobic characteristics and influences its reactivity and applications.
Properties
Molecular Formula |
C18H22O5 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
nonyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C18H22O5/c1-2-3-4-5-6-7-8-11-22-16(19)13-9-10-14-15(12-13)18(21)23-17(14)20/h9-10,12H,2-8,11H2,1H3 |
InChI Key |
CQARFTDKXPFBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
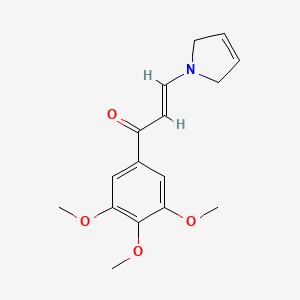
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
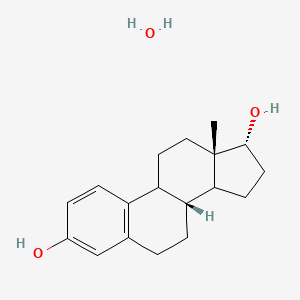
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)

